

Tiglylcarnitine in Plasma: A Technical Guide to Physiological Concentrations and Clinical Significance

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Compound of Interest

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglylcarnitine (C5:1) is a short-chain acylcarnitine, an ester of carnitine and tiglic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism, primarily involved in the transport of fatty acids into the mitochondria for beta-oxidation.[1][2] The analysis of acylcarnitine profiles in plasma has become an indispensable tool in the diagnosis and monitoring of various inborn errors of metabolism.[3][4][5] **Tiglylcarnitine**, specifically, serves as a key biomarker for certain disorders of amino acid metabolism. This guide provides a comprehensive overview of the physiological concentrations of **tiglylcarnitine** in plasma, the methodologies for its quantification, and its clinical relevance in metabolic disorders.

Physiological Plasma Concentrations of Tiglylcarnitine

The concentration of **tiglylcarnitine** in the plasma of healthy individuals is typically very low. Establishing accurate reference ranges is critical for the correct interpretation of metabolic screening results. These ranges can be influenced by factors such as age and metabolic state (e.g., fasting vs. fed).[6]

Reference Ranges

The following table summarizes the reported physiological concentrations of **tiglylcarnitine** in plasma for different populations. It is important to note that reference ranges may vary slightly between laboratories due to differences in analytical methods and patient populations.

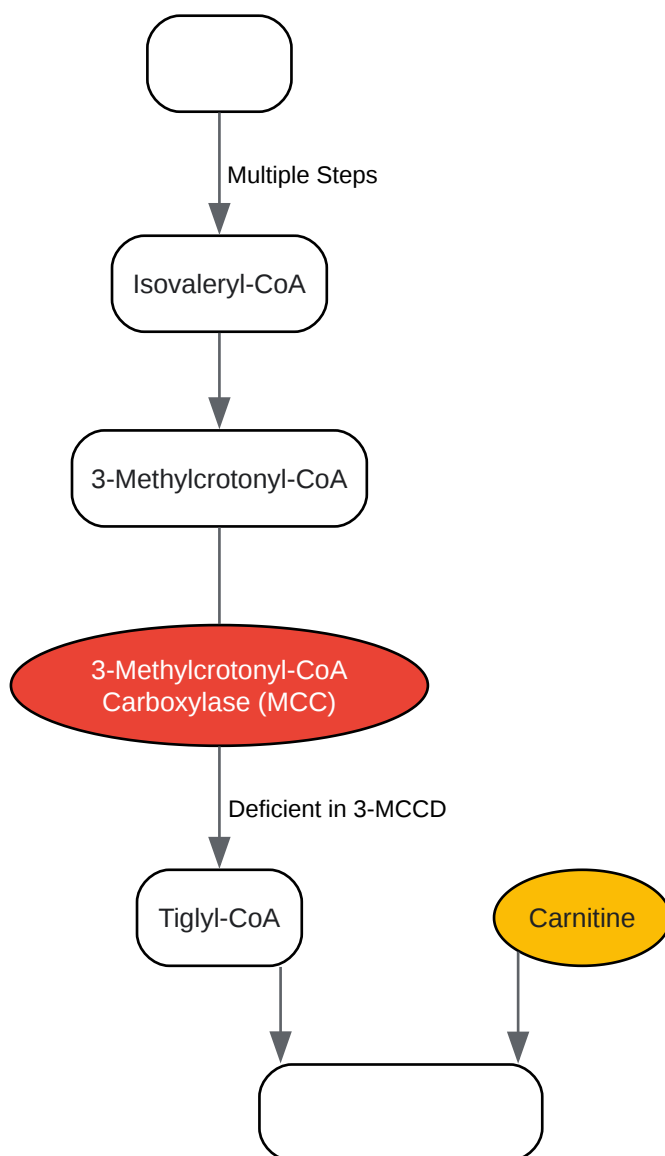
Population	Tiglylcarnitine (C5:1) Concentration (μmol/L)	Source
Adults	0 - 0.02	[7]
Adults (mean +/- SD)	0.05 +/- 0.01	
Neonates (Cord Blood)	Median not significantly different from heel prick blood	[8]
Neonates (Heel Prick)	Median not significantly different from cord blood	[8]

Note: Data for specific pediatric age groups beyond the neonatal period are less defined in readily available literature and should be established by individual laboratories.

Factors such as age and gender can influence plasma acylcarnitine levels. While some studies have shown that long-chain and very long-chain acylcarnitines tend to increase with age, many odd-chain acylcarnitines may decrease.[9][10][11]

Biochemical Pathway and Clinical Significance

Tiglylcarnitine is primarily derived from the metabolic pathway of the branched-chain amino acid, leucine. A defect in this pathway leads to the accumulation of specific acyl-CoA esters, which are then conjugated with carnitine to form acylcarnitines, including **tiglylcarnitine**, for detoxification and excretion.[12][13]



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Figure 1: Simplified biochemical pathway showing the origin of **Tiglylcarnitine** from Leucine metabolism.

Elevated levels of **tiglylcarnitine** in plasma are a significant indicator of several inborn errors of metabolism:

- 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD): This is the most common disorder associated with elevated **tiglylcarnitine**.^{[13][14]} 3-MCCD is an autosomal recessive disorder affecting the breakdown of leucine.^[13] While some individuals may be

asymptomatic, others can present with metabolic crises, developmental delay, and failure to thrive.[13][14]

- Beta-Ketothiolase Deficiency (BKT): In this disorder, an enzyme required for the breakdown of the amino acid isoleucine and ketones is deficient.[15] This leads to an accumulation of metabolites, including tiglyl-CoA, resulting in elevated **tiglylcarnitine**.
- 2-Methyl-3-Hydroxybutyric Acidemia (2M3HBA): This is another organic aciduria that can present with elevated **tiglylcarnitine** levels.[15]

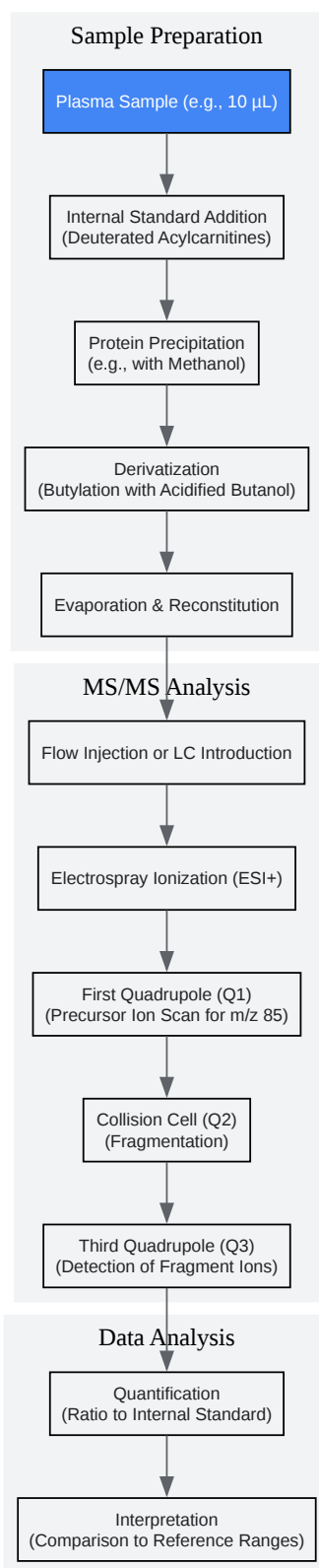
The detection of elevated **tiglylcarnitine**, often in conjunction with other acylcarnitines like 3-hydroxyisovalerylcarnitine (C5-OH), is a primary marker in newborn screening programs for these conditions.[13][16]

Analytical Methodology: Quantification of Tiglylcarnitine

The gold standard for the analysis of acylcarnitines, including **tiglylcarnitine**, in plasma is tandem mass spectrometry (MS/MS).[3][4][5][17] This method offers high sensitivity, specificity, and throughput, making it ideal for both diagnostic testing and newborn screening.[18][19]

Experimental Protocol: Plasma Acylcarnitine Profiling by MS/MS

This protocol outlines a typical workflow for the quantification of **tiglylcarnitine** in plasma.



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Figure 2: Workflow for the analysis of **Tiglylcarnitine** in plasma by tandem mass spectrometry.

Step-by-Step Methodology:

- Sample Collection and Preparation:
 - Collect whole blood in heparin-containing tubes (lithium or sodium heparin).[17] EDTA plasma or serum are also acceptable.[17]
 - Centrifuge to separate plasma and store at -20°C or lower until analysis.[17]
 - To a small volume of plasma (e.g., 10-25 μ L), add a solution of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines).[3][20]
 - Precipitate proteins by adding a solvent like methanol.[21]
 - Centrifuge to pellet the precipitated proteins.
- Derivatization:
 - Transfer the supernatant to a new tube.
 - Acylcarnitines are often derivatized to their butyl esters to enhance their ionization efficiency in the mass spectrometer.[4][5][20] This is typically achieved by incubation with acidified butanol.
- Final Sample Preparation:
 - Evaporate the butanol under a stream of nitrogen.
 - Reconstitute the dried sample in a mobile phase suitable for injection into the MS/MS system.
- Tandem Mass Spectrometry Analysis:
 - The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[20]
 - A common method is the precursor ion scan of m/z 85. Butylated acylcarnitines, upon fragmentation in the collision cell, produce a characteristic product ion at a mass-to-charge

ratio (m/z) of 85.[20] By scanning for all precursor ions that generate this fragment, a profile of the different acylcarnitines in the sample can be obtained.

- Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.[3][20]

Interpretation of Tiglylcarnitine Levels and Confounding Factors

The interpretation of plasma **tiglylcarnitine** concentrations requires careful consideration of the complete acylcarnitine profile and the clinical context of the patient. An isolated mild elevation of **tiglylcarnitine** may not be clinically significant, whereas a pronounced elevation, especially in conjunction with other abnormal acylcarnitines, is highly suggestive of an underlying metabolic disorder.

Several factors can influence plasma acylcarnitine levels and should be considered during interpretation:

- **Diet:** The composition of the diet, particularly the intake of leucine-containing proteins, can affect **tiglylcarnitine** levels. Fasting and feeding states can also alter the acylcarnitine profile.[6]
- **Medication:** Certain medications can impact carnitine metabolism and acylcarnitine levels. For instance, valproic acid is known to affect the carnitine pool.[22]
- **Physiological Stress:** Illness or strenuous exercise can lead to changes in fatty acid and amino acid metabolism, potentially altering acylcarnitine concentrations.[6]

Conclusion

Tiglylcarnitine is a critical biomarker in the investigation of inborn errors of metabolism, particularly those affecting the leucine degradation pathway. Its accurate quantification in plasma, predominantly by tandem mass spectrometry, is a cornerstone of modern metabolic diagnostics and newborn screening. A thorough understanding of its physiological concentrations, the analytical methodologies for its measurement, and the clinical context for its interpretation is essential for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

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